4,4'-Diacetoxybiphenyl CAS number 32604-29-8
4,4'-Diacetoxybiphenyl CAS number 32604-29-8
An In-Depth Technical Guide to 4,4'-Diacetoxybiphenyl (CAS 32604-29-8): Synthesis, Characterization, and Applications in Advanced Materials
Introduction
4,4'-Diacetoxybiphenyl is a diester derivative of 4,4'-biphenol, a fundamental building block in the field of materials science. While the parent diol, 4,4'-biphenol, is the active monomer in many polymerization reactions, 4,4'-diacetoxybiphenyl serves as a crucial, stabilized precursor. Its enhanced solubility in organic solvents and improved thermal stability make it a preferred intermediate for the synthesis of high-performance polymers, particularly thermotropic liquid-crystalline polyesters.[1][2] The acetate groups provide a convenient protecting group for the reactive phenols and can act as effective leaving groups during high-temperature melt polycondensation processes. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, and core applications, with an emphasis on the scientific rationale behind the described protocols.
Section 1: Physicochemical and Spectroscopic Profile
A precise understanding of 4,4'-Diacetoxybiphenyl's properties is essential for its effective use in synthesis and material formulation. The molecule's identity is defined by its rigid biphenyl core flanked by two acetoxy groups at the para positions.
Core Physicochemical Properties
The key properties of 4,4'-Diacetoxybiphenyl are summarized below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| CAS Number | 32604-29-8 | [3][4] |
| Molecular Formula | C₁₆H₁₄O₄ | [5] |
| Molecular Weight | 270.28 g/mol | [3][5] |
| Appearance | White crystalline solid | [6] |
| Melting Point | Information not consistently available; precursor 4,4'-biphenol melts at 283 °C.[7] | |
| Solubility | Soluble in solvents like Chloroform (CDCl₃) for NMR analysis.[8] | |
| Synonyms | [1,1'-Biphenyl]-4,4'-diyl diacetate, Biphenyl-4,4'-diyl diacetate, 4-(4-acetyloxyphenyl)phenyl acetate | [5] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for the biphenyl core C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
C7 [pos="2.8,0!"]; // Bridge carbon
C8 [pos="4.3,0.75!"]; C9 [pos="4.3,-0.75!"]; C10 [pos="5.6,-1.5!"]; C11 [pos="6.9,-0.75!"]; C12 [pos="6.9,0.75!"]; C13 [pos="5.6,1.5!"];
// Define nodes for the acetoxy groups O1 [label="O", pos="-2.6,1.5!"]; C14 [label="C", pos="-3.9,1.5!"]; O2 [label="O", pos="-4.5,2.5!"]; C15 [label="CH₃", pos="-4.5,0.5!"];
O3 [label="O", pos="8.2,-0.75!"]; C16 [label="C", pos="9.5,-0.75!"]; O4 [label="O", pos="10.1,-1.75!"]; C17 [label="CH₃", pos="10.1,0.25!"];
// Define edges for the biphenyl core C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7 [style=invis]; C1 -- C7 [style=invis]; // for positioning C7 C1 -- C7 [len=1.5, style=solid, label=""]; C7 -- C8 [style=invis]; C7 -- C9 [style=invis]; C8 -- C13 -- C12 -- C11 -- C10 -- C9 -- C8; C8 -- C7 [len=1.5, style=solid, label=""];
// Define edges for aromatic double bonds C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed]; C6 -- C1 [style=dashed]; C9 -- C10 [style=dashed]; C11 -- C12 [style=dashed]; C13 -- C8 [style=dashed];
// Define edges for the acetoxy groups C2 -- O1; O1 -- C14; C14 -- O2 [style=double]; C14 -- C15;
C11 -- O3; O3 -- C16; C16 -- O4 [style=double]; C16 -- C17; }
Caption: 2D Structure of 4,4'-Diacetoxybiphenyl.
Spectroscopic Signature
Spectroscopic analysis is fundamental for confirming the identity and purity of 4,4'-Diacetoxybiphenyl.
-
¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals that confirm the molecular structure. In a solvent like CDCl₃, one would expect to see a singlet for the methyl protons of the two equivalent acetate groups (around δ 2.3 ppm) and multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the biphenyl rings.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected to appear around 1750-1735 cm⁻¹. Additional bands corresponding to C-O stretching and aromatic C-H and C=C vibrations will also be present.[5][9]
Section 2: Synthesis and Purification
The most direct and common synthesis of 4,4'-Diacetoxybiphenyl is the acetylation of its parent diol, 4,4'-biphenol. The choice of this method is based on the high reactivity of phenolic hydroxyl groups with acylating agents, leading to high yields and straightforward purification.
Caption: General workflow for the synthesis and purification of 4,4'-Diacetoxybiphenyl.
Experimental Protocol: Synthesis via Acetylation
This protocol describes a standard laboratory procedure for the synthesis of 4,4'-Diacetoxybiphenyl from 4,4'-biphenol.
Causality: Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[10]
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-biphenol (1 equivalent) in a suitable amount of pyridine. Cool the flask in an ice bath to 0°C.
-
Reaction: Slowly add acetic anhydride (approximately 2.2-2.5 equivalents) to the cooled solution dropwise, maintaining the temperature below 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing ice water with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove pyridine and acetic acid, followed by a small amount of cold ethanol to remove residual water.
-
Drying: Dry the crude product under vacuum.
Protocol: Purification by Recrystallization
Recrystallization is employed to remove unreacted starting materials and side products, yielding a product of high purity suitable for polymerization or further synthetic steps.
Causality: The choice of solvent is critical. A suitable solvent will dissolve the compound and impurities at an elevated temperature but will have low solubility for the desired product at cooler temperatures, allowing it to crystallize out while impurities remain in the solution. Acetic acid or ethanol are often effective for this type of compound.[10]
Methodology:
-
Dissolution: Transfer the crude 4,4'-Diacetoxybiphenyl to an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent (e.g., acetic acid) required to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure product will form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly in a vacuum oven.
Section 3: Analytical Characterization
Post-synthesis, it is imperative to verify the purity and identity of 4,4'-Diacetoxybiphenyl. High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity analysis.
Caption: Workflow for purity verification using HPLC.
Protocol: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of 4,4'-Diacetoxybiphenyl.
Causality: A reversed-phase HPLC method using a C18 column is ideal for separating moderately polar organic compounds like 4,4'-Diacetoxybiphenyl from potential impurities, such as the more polar 4,4'-biphenol starting material or non-polar side products. UV detection is effective due to the strong UV absorbance of the aromatic biphenyl core.[11]
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting point could be 60:40 Acetonitrile:Water.
-
Detection: UV detection at a wavelength such as 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the relative peak area of the main component.
Section 4: Key Applications in Materials Science
The primary value of 4,4'-Diacetoxybiphenyl lies in its function as a monomer precursor for synthesizing advanced polymers, especially those requiring high thermal stability and specific anisotropic properties.
Caption: Role of 4,4'-Diacetoxybiphenyl in melt polycondensation.
Monomer for Liquid-Crystalline Polymers (LCPs)
4,4'-Diacetoxybiphenyl is a key component in the synthesis of thermotropic LCPs. These materials exhibit properties of both liquids and solids, forming ordered structures upon melting that can be aligned by flow.[1]
-
Mechanism of Action: In melt polycondensation, 4,4'-Diacetoxybiphenyl is reacted with aromatic dicarboxylic acids at high temperatures (often >270 °C).[2] Under these conditions, a transesterification reaction occurs where the phenolic acetate ester exchanges with the carboxylic acid, forming a polyester linkage and releasing acetic acid as a byproduct. The volatile acetic acid is removed by vacuum, which drives the polymerization reaction to completion. This "acetoxy route" is often preferred over using the free biphenol because it can prevent side reactions and sublimation of the diol monomer at high temperatures.
-
Resulting Properties: The rigid, linear biphenyl unit derived from 4,4'-Diacetoxybiphenyl is a "mesogen"—a structural component that promotes the formation of the liquid crystal phase.[12] Polymers incorporating this unit exhibit exceptional thermal stability, chemical resistance, and high mechanical strength, making them suitable for demanding applications in electronics, automotive, and aerospace industries.
Protected Form of 4,4'-Biphenol
In multi-step organic synthesis, protecting reactive functional groups is a common strategy. The acetate groups in 4,4'-Diacetoxybiphenyl effectively "mask" the phenolic hydroxyls, rendering them unreactive to certain reagents. These protecting groups can be readily removed when needed by simple hydrolysis (using a mild acid or base) to regenerate the free 4,4'-biphenol.
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: Users should consult the Safety Data Sheet (SDS) before handling. 4,4'-Diacetoxybiphenyl may cause skin, eye, and respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and moisture to prevent hydrolysis.
Conclusion
4,4'-Diacetoxybiphenyl (CAS 32604-29-8) is more than just a simple derivative; it is a strategically important intermediate in materials chemistry. Its stability, defined synthetic pathways, and critical role as a precursor in melt polycondensation make it an invaluable tool for creating high-performance liquid-crystalline polymers. The protocols and explanations provided in this guide equip researchers with the necessary knowledge to synthesize, purify, and effectively utilize this versatile compound in the development of next-generation advanced materials.
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